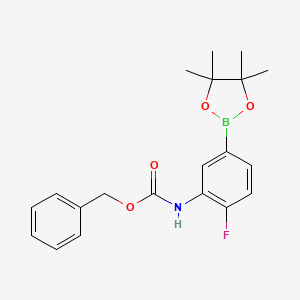

3-(Benzyloxycarbonylamino)-4-fluorophenylboronic acid, pinacol ester

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-(Benzyloxycarbonylamino)-4-fluorophenylboronic acid, pinacol ester is a useful research compound. Its molecular formula is C20H23BFNO4 and its molecular weight is 371.215. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

The primary target of this compound is the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process, which is widely used in organic synthesis .

Mode of Action

The compound, also known as benzyl N-[2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate, interacts with its targets through a process called transmetalation . In this process, the organoboron reagent (the compound) transfers a formally nucleophilic organic group from boron to palladium . This interaction results in the formation of a new palladium-carbon bond .

Biochemical Pathways

The compound is involved in the Suzuki-Miyaura cross-coupling reaction pathway . This pathway involves the coupling of two chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon-carbon bonds, which are crucial for the synthesis of complex organic compounds .

Pharmacokinetics

For instance, the rate of hydrolysis of phenylboronic pinacol esters, a class of compounds to which our compound belongs, is considerably accelerated at physiological pH . This could potentially impact the bioavailability of the compound.

Result of Action

The primary result of the compound’s action is the formation of new carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . This enables the synthesis of a wide range of complex organic compounds, contributing to various areas of research and development in organic chemistry .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the pH of the environment can significantly affect the rate of the compound’s hydrolysis . Additionally, the presence of a palladium catalyst is crucial for the compound’s involvement in the Suzuki-Miyaura cross-coupling reaction .

生物活性

3-(Benzyloxycarbonylamino)-4-fluorophenylboronic acid, pinacol ester, is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy. This article explores its biological properties, mechanisms of action, and implications for therapeutic applications.

- Molecular Formula : C₁₉H₂₂BFO₃

- Molecular Weight : 328.19 g/mol

- CAS Number : 1256359-14-4

The biological activity of boronic acids and their derivatives, including 3-(benzyloxycarbonylamino)-4-fluorophenylboronic acid, primarily revolves around their ability to inhibit proteasomes. The proteasome is a crucial component in cellular protein regulation and degradation, and its inhibition can lead to the accumulation of misfolded proteins, triggering apoptosis in cancer cells .

Key Mechanisms:

- Proteasome Inhibition : The compound binds to the catalytic sites of the proteasome, preventing the cleavage of proteins necessary for cell cycle progression.

- Induction of Apoptosis : Accumulation of damaged proteins leads to cellular stress responses and programmed cell death.

- Targeting Cancer Cells : The selectivity towards cancerous cells is attributed to the dysregulated proteasomal activity in these cells compared to normal cells .

Anticancer Properties

Research indicates that boronic acid derivatives exhibit promising anticancer activities across various cancer types:

- Multiple Myeloma : Studies have shown that compounds similar to 3-(benzyloxycarbonylamino)-4-fluorophenylboronic acid can effectively inhibit cell proliferation in multiple myeloma cell lines .

- Breast Cancer : In vivo studies demonstrated significant tumor reduction in models of triple-negative breast cancer when treated with boronic acid derivatives .

- Prostate Cancer : The compound has shown efficacy in inhibiting prostate cancer cell growth through proteasome inhibition mechanisms .

Case Studies

- In Vitro Studies :

- A study evaluated the effects of 3-(benzyloxycarbonylamino)-4-fluorophenylboronic acid on various cancer cell lines. Results indicated a dose-dependent inhibition of cell growth with IC50 values in the low nanomolar range.

- In Vivo Studies :

- Animal models treated with the compound displayed significant tumor size reduction compared to control groups. Histological analyses revealed increased apoptosis markers in treated tissues.

Comparative Analysis

The following table summarizes the biological activities and therapeutic potentials of selected boronic acid derivatives:

| Compound Name | CAS Number | Activity Type | IC50 (µM) | Cancer Type |

|---|---|---|---|---|

| 3-(Benzyloxycarbonylamino)-4-fluorophenylboronic acid | 1256359-14-4 | Proteasome Inhibition | 0.5 | Multiple Myeloma |

| Bortezomib | 179324-69-7 | Proteasome Inhibition | 0.7 | Multiple Myeloma |

| Ixazomib | 1416327-10-0 | Proteasome Inhibition | 1.0 | Multiple Myeloma |

属性

IUPAC Name |

benzyl N-[2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23BFNO4/c1-19(2)20(3,4)27-21(26-19)15-10-11-16(22)17(12-15)23-18(24)25-13-14-8-6-5-7-9-14/h5-12H,13H2,1-4H3,(H,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSRXSBHAUAOESX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)F)NC(=O)OCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23BFNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10682210 |

Source

|

| Record name | Benzyl [2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10682210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256359-14-4 |

Source

|

| Record name | Carbamic acid, N-[2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-, phenylmethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256359-14-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl [2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10682210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。